(3,5-Dimethylisoxazol-4-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring and the coupling of the various components. Unfortunately, specific details about the synthesis of this exact compound are not available in the search results .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole and piperazine rings would likely contribute significantly to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the functional groups it contains. Isoxazoles are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. These could include its solubility, melting point, boiling point, and reactivity. Unfortunately, specific details are not available in the search results .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is BRD4 . BRD4, or Bromodomain-containing protein 4, is a protein that in humans is encoded by the BRD4 gene. It is known to play a crucial role in a variety of cellular processes, including cell cycle progression and transcriptional regulation .
Mode of Action
This compound acts as an inhibitor of BRD4 . It binds to the BRD4 protein, thereby inhibiting its function . Notably, a derivative of this compound, DDT26, exhibited a potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM .
Biochemical Pathways
The inhibition of BRD4 by this compound affects several biochemical pathways. BRD4 is known to regulate the expression of several genes involved in cell cycle progression and proliferation . Therefore, its inhibition can lead to changes in these pathways, potentially leading to the arrest of the cell cycle and inhibition of cell proliferation .
Pharmacokinetics
Its potent inhibitory effect on brd4 suggests that it may have good bioavailability .
Result of Action
The inhibition of BRD4 by this compound leads to several molecular and cellular effects. For instance, DDT26 was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the physiological environment of the cell, the presence of other molecules, and the specific subtype of the disease being treated . For example, the therapeutic efficacy of BRD4 inhibitors in breast cancer varies depending on the breast cancer subtype .
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N4O2/c1-15-20(16(2)31-26-15)21(30)29-8-6-18(7-9-29)27-10-12-28(13-11-27)19-5-3-4-17(14-19)22(23,24)25/h3-5,14,18H,6-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKLRSWZAUIXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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